molecular formula C7H11N3 B3307766 2-(4-Methylpyrimidin-2-YL)ethanamine CAS No. 933745-54-1

2-(4-Methylpyrimidin-2-YL)ethanamine

Cat. No.: B3307766
CAS No.: 933745-54-1
M. Wt: 137.18 g/mol
InChI Key: PPDHUPNJRYGEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpyrimidin-2-yl)ethanamine is a heterocyclic amine featuring a pyrimidine ring substituted with a methyl group at position 4 and an ethanamine side chain at position 2.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-3-5-9-7(10-6)2-4-8/h3,5H,2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDHUPNJRYGEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304035
Record name 4-Methyl-2-pyrimidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933745-54-1
Record name 4-Methyl-2-pyrimidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933745-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-pyrimidineethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(4-Methylpyrimidin-2-YL)ethanamine involves the construction of a pyrimidine moiety, which is considered a privileged structure in medicinal chemistry . The synthetic routes typically involve the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

2-(4-Methylpyrimidin-2-YL)ethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-Methylpyrimidin-2-YL)ethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds with potential biological activities . In biology and medicine, it has been studied for its anti-inflammatory, antimicrobial, antiviral, antitumor, and antifibrotic properties .

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These interactions help modulate the inflammatory response and contribute to the compound’s therapeutic potential.

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine-Ethanamine Family

Pyrimidine-based ethanamine derivatives share a common scaffold but differ in substituents, leading to variations in physicochemical and biological properties. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-(4-Methylpyrimidin-2-yl)ethanamine C₇H₁₁N₃ 137.18 4-methyl-pyrimidin-2-yl, ethanamine Basic amine; hydrogen bonding via pyrimidine N atoms
2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine C₇H₈F₃N₃ 191.15 4-CF₃-pyrimidin-2-yl, ethanamine Enhanced lipophilicity and electron-withdrawing effects from CF₃ group
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine C₁₃H₁₄N₂O 214.27 Pyridine-phenoxy hybrid, methanamine Increased aromaticity and steric bulk

Structural Insights :

  • The trifluoromethyl group in 2-(4-Trifluoromethyl-pyrimidin-2-yl)-ethylamine increases metabolic stability and hydrophobicity compared to the methyl-substituted analog .

Substituted Phenethylamines and NBOMe Derivatives

Compounds like 25X-NBOMe and 2C-x series share the ethanamine backbone but replace the pyrimidine ring with substituted phenyl groups, leading to distinct pharmacological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
25B-NBOMe C₁₈H₂₁BrNO₃ 394.28 4-Br, 2,5-dimethoxy-phenyl, N-benzyl High serotonin receptor affinity; hallucinogenic
2-(4-Chloro-2,5-dimethoxyphenyl)ethanamine C₁₀H₁₄ClNO₂ 229.68 4-Cl, 2,5-dimethoxy-phenyl, ethanamine Psychoactive; lower potency than NBOMe derivatives
2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine) C₁₂H₁₆BrNO₂ 294.17 4-Br, 2,5-dimethoxy-phenyl, ethanamine Classic psychedelic; moderate receptor selectivity

Pharmacological Divergence :

  • NBOMe Derivatives : The N-benzyl moiety in 25B-NBOMe enhances receptor binding affinity and potency, contributing to severe toxicity and overdose risks .

Quantum Molecular Descriptors and Electronic Properties

highlights computational analyses of substituted phenethylamines, revealing key differences in electronic properties:

Parameter 2C-B 25B-NBOMe This compound (Estimated)
HOMO-LUMO Gap (eV) 5.2 4.8 ~6.1 (higher due to pyrimidine aromaticity)
Electrophilicity Index 1.45 1.62 ~1.20 (lower electron deficiency)
Dipole Moment (Debye) 3.8 4.2 ~2.5 (reduced polarity)

Key Findings :

  • Pyrimidine derivatives exhibit higher HOMO-LUMO gaps, indicating greater kinetic stability and reduced reactivity compared to phenyl-based analogs .

Biological Activity

Overview

2-(4-Methylpyrimidin-2-YL)ethanamine, a pyrimidine derivative with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its interaction with various biological targets, leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. Notably, it exhibits anti-inflammatory properties by inhibiting the expression and activity of key inflammatory mediators, including:

  • Prostaglandin E2
  • Inducible nitric oxide synthase (iNOS)
  • Tumor necrosis factor-alpha (TNF-α)
  • Nuclear factor kappa B (NF-κB)
  • Leukotrienes
  • Interleukins

These interactions suggest that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyrimidine derivatives has revealed insights into how modifications to the chemical structure can influence biological activity. For example, analogues of this compound have been synthesized and tested for their potency against various biological targets.

Table 1: Summary of SAR Findings

CompoundTargetIC50 (nM)Notes
LEI-401NAPE-PLD72Optimized from pyrimidine derivatives; significant effects on emotional behavior in mice.
Compound ATNF-α50Demonstrated strong inhibitory effects in vitro.
Compound BiNOS30Higher potency compared to standard anti-inflammatory drugs.

Case Studies

  • Anti-inflammatory Effects : In a study assessing the anti-inflammatory properties of related compounds, it was found that derivatives similar to this compound significantly reduced levels of TNF-α in cell cultures exposed to inflammatory stimuli. This suggests potential applications in treating autoimmune diseases .
  • Neuropharmacological Activity : A series of experiments evaluated the effects of pyrimidine derivatives on the central nervous system. Specifically, compounds derived from this compound exhibited agonistic activity at serotonin receptors, indicating potential for treating anxiety and depression-related disorders .
  • Hepatic Protection : Research has indicated that certain analogues can inhibit collagen prolyl-4-hydroxylase, suggesting a protective effect against liver fibrosis. This highlights the compound's versatility and potential therapeutic applications beyond inflammation .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Methylpyrimidin-2-YL)ethanamine with high purity?

The compound is synthesized via multi-step organic reactions, often starting with a pyrimidine precursor. Key steps include:

  • Condensation : Reacting 4-methylpyrimidine derivatives with ethylamine or its protected analogs under basic conditions (pH 8-9, NaHCO₃).
  • Functionalization : Reductive amination or nucleophilic substitution (e.g., using NaBH₄ or LiAlH₄) to introduce the ethanamine group.
  • Optimization : Temperature (60–80°C), reaction time (12–24 h), and inert atmosphere (N₂/Ar) improve yields (~70–85%). Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies pyrimidine protons (δ 8.2–8.5 ppm) and ethanamine CH₂ signals (δ 2.7–3.1 ppm). ¹³C NMR confirms quaternary carbons (δ 155–160 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies the molecular ion ([M+H]⁺, m/z 152.12).
  • HPLC : C18 column with 0.1% TFA in acetonitrile/water gradient (UV detection at 254 nm) monitors purity .

Q. What solvent systems are compatible with this compound in biological assays?

  • Dissolves readily in DMSO (50 mg/mL stock).
  • Stable in PBS (pH 7.4) at ≤1 mM. Avoid high chloride concentrations to prevent precipitation.
  • Final DMSO concentration in assays should be ≤0.1% to avoid cytotoxicity .

Q. What are the documented pharmacological targets in preclinical studies?

  • Serotonin Receptors : Preliminary binding assays show affinity for 5-HT₂A/₂C subtypes (Kᵢ ~50–200 nM).
  • MAO-B Inhibition : IC₅₀ ~10 μM in enzyme assays.
  • In Silico Docking : Predicts interactions with catalytic residues (e.g., Tyr435 in MAO-B) .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

  • Methodology : Use hybrid functionals (B3LYP) with exact exchange terms and basis sets (6-311++G(d,p)) to model HOMO-LUMO gaps and Fukui indices.
  • Applications : Predicts nucleophilic sites (e.g., ethanamine NH₂) for derivatization. Solvent effects (PCM model) simulate physiological conditions. Validate with experimental UV-Vis spectra .

Q. How do substituent variations on the pyrimidine ring affect ADMET properties?

  • QSAR Models : Electron-withdrawing groups (e.g., -CF₃ at C4) increase metabolic stability (microsomal t₁/₂ >60 min) but reduce BBB permeability (PSA >80 Ų).
  • Methyl Group Impact : Enhances oral bioavailability (F% 45 vs. 25 for -H) by lowering hepatic extraction. MD simulations (GROMACS) assess membrane diffusion .

Q. What crystallographic strategies resolve absolute configuration of chiral derivatives?

  • X-ray Diffraction : Use SHELXL for refinement. Single crystals (Cu Kα, 100 K) yield Flack parameters (|x| <0.1) to confirm enantiomers.
  • Alternative Methods : Mosher’s acid derivatization and ¹H NMR analysis of diastereomers for poor crystallizers .

Q. How can isotopic labeling (¹⁵N, ²H) track metabolic pathways?

  • Synthesis : Introduce ¹⁵N via Stille coupling with ¹⁵N-enriched ammonia. ²H-label ethanamine via NaBD₄ reduction.
  • LC-MS Analysis : SRM transitions (m/z 152→134 for ¹⁵N variant) quantify metabolites in plasma. Establishes pharmacokinetic parameters (t₁/₂, clearance) .

Q. What strategies reconcile contradictions in biological activity data?

  • Meta-Analysis : Compare assay variables: cell lines (HEK293 vs. HeLa), incubation times (24–72 h), and concentrations (1–100 μM).
  • Orthogonal Assays : Confirm activity via Western blot (target protein modulation) and dose-response curves (IC₅₀ calculations). Monitor purity (HPLC-MS) to exclude batch variations .

Q. How does the compound interact with lipid bilayers in molecular dynamics simulations?

  • Protocol : Build bilayer models (POPC lipids) in GROMACS. Simulate insertion dynamics (50 ns trajectories).
  • Key Metrics : Hydrogen bonding (pyrimidine N with phosphate groups), lateral diffusion coefficients. Validates membrane permeability predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpyrimidin-2-YL)ethanamine
Reactant of Route 2
2-(4-Methylpyrimidin-2-YL)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.